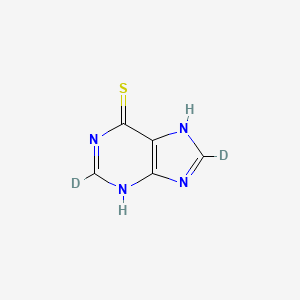
2,8-Dideuterio-3,7-dihydropurine-6-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Dideuterio-3,7-dihydropurine-6-thione is a deuterated derivative of 3,7-dihydropurine-6-thione, a compound known for its biological and chemical significance
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dideuterio-3,7-dihydropurine-6-thione typically involves the incorporation of deuterium atoms into the parent compound, 3,7-dihydropurine-6-thione. This can be achieved through deuterium exchange reactions or by using deuterated reagents in the synthesis process. Common methods include:
Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under acidic or basic conditions.
Deuterated Reagents: Using deuterated starting materials or reagents in the synthesis of the compound can lead to the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange processes or the use of deuterated reagents in a controlled environment to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2,8-Dideuterio-3,7-dihydropurine-6-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
2,8-Dideuterio-3,7-dihydropurine-6-thione has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability.
Biology: The compound can be used in biological studies to investigate the role of deuterium in metabolic processes and enzyme interactions.
Medicine: Deuterated compounds are often explored for their potential therapeutic benefits, including improved metabolic stability and reduced toxicity.
Industry: The compound can be used in the development of new materials and catalysts with enhanced properties due to the presence of deuterium.
作用机制
The mechanism of action of 2,8-Dideuterio-3,7-dihydropurine-6-thione involves its interaction with molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity and reactivity with enzymes and receptors. This can lead to altered metabolic pathways and biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as in therapeutic applications or biochemical studies.
相似化合物的比较
Similar Compounds
3,7-Dihydropurine-6-thione: The parent compound without deuterium incorporation.
2,8-Diamino-3,7-dihydropurine-6-thione: A similar compound with amino groups at positions 2 and 8.
6-Mercaptopurine: A related compound used in medicine for its antineoplastic properties.
Uniqueness
The uniqueness of 2,8-Dideuterio-3,7-dihydropurine-6-thione lies in the presence of deuterium atoms, which can significantly alter its physical, chemical, and biological properties. Deuterium incorporation can lead to increased metabolic stability, reduced toxicity, and altered reactivity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C5H4N4S |
|---|---|
分子量 |
154.19 g/mol |
IUPAC 名称 |
2,8-dideuterio-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D |
InChI 键 |
GLVAUDGFNGKCSF-QDNHWIQGSA-N |
手性 SMILES |
[2H]C1=NC2=C(N1)C(=S)N=C(N2)[2H] |
规范 SMILES |
C1=NC2=C(N1)C(=S)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


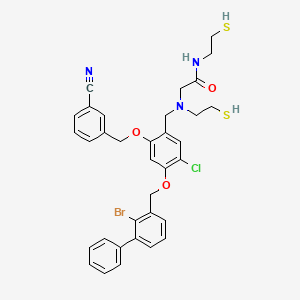
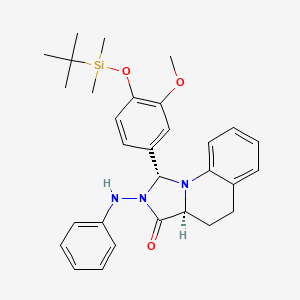


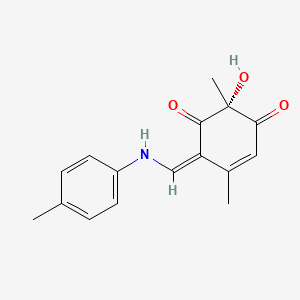
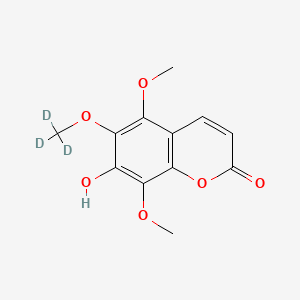
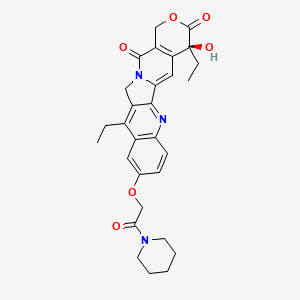
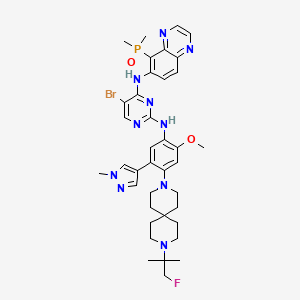
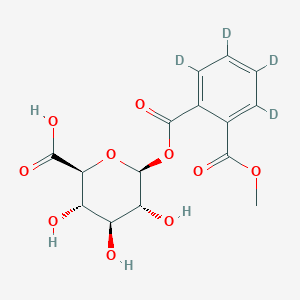

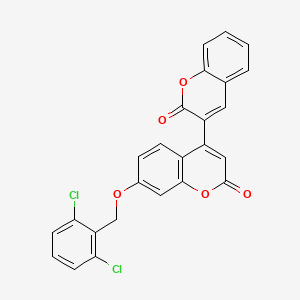
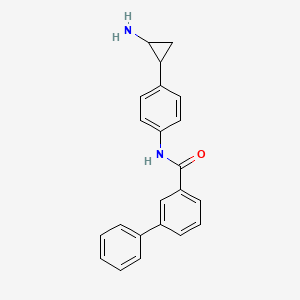
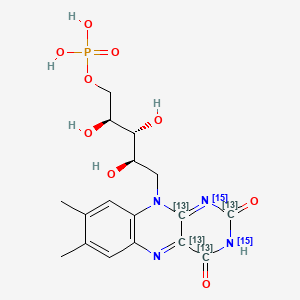
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
